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Welcome to the technical support center for improving DNA extraction from Exserohilum, a

genus of filamentous fungi. This resource is designed for researchers, scientists, and drug

development professionals to provide troubleshooting guidance and frequently asked questions

(FAQs) to enhance the success of your PCR applications.

Troubleshooting Guide
This guide addresses common issues encountered during the DNA extraction process from

Exserohilum and other filamentous fungi, providing potential causes and solutions in a

question-and-answer format.

Q1: Why is my DNA yield consistently low after extraction?

A1: Low DNA yield from filamentous fungi like Exserohilum is a frequent challenge. The primary

reason is often inefficient lysis of the rigid fungal cell wall, which is rich in chitin and other

complex polysaccharides.[1][2][3]

Potential Cause 1: Inadequate Cell Wall Disruption. Mechanical disruption methods are often

more effective for filamentous fungi than enzymatic lysis alone.[1][4]

Solution: Incorporate or enhance mechanical disruption steps. Bead beating with sterile

glass or ceramic beads is highly effective.[5][6][7] Grinding mycelia in liquid nitrogen with a

mortar and pestle is another robust option.[2][8]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15612487?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC1248488/
https://experts.umn.edu/en/publications/comparison-of-six-extraction-techniques-for-isolation-of-dna-from/
https://www.iosrjournals.org/iosr-jbb/papers/Volume%2011,%20Issue%204/Ser-1/B1104010612.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1248488/
https://www.researchgate.net/publication/7557516_Comparison_of_Six_DNA_Extraction_Methods_for_Recovery_of_Fungal_DNA_as_Assessed_by_Quantitative_PCR
https://academic.oup.com/mmy/article/36/5/299/951631
https://nopr.niscpr.res.in/bitstream/123456789/30483/1/IJBT%2013%284%29%20536-539.pdf
https://plantpathologyquarantine.org/pdf/PPQ_5_2_6.pdf
https://experts.umn.edu/en/publications/comparison-of-six-extraction-techniques-for-isolation-of-dna-from/
https://www.mycologylab.org/images/methodsProtocols/FungalDNAExtraction.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Cause 2: Insufficient Starting Material. The amount of fungal mycelium used will

directly impact the final DNA yield.

Solution: Increase the amount of starting material (e.g., 10-50 mg of fresh mycelium).[9]

Ensure the culture is at an optimal growth stage (e.g., 5-7 days old) where the biomass is

sufficient.[7][10]

Potential Cause 3: Suboptimal Lysis Buffer. The chemical composition of the lysis buffer may

not be effective for Exserohilum.

Solution: Consider using a CTAB (cetyltrimethylammonium bromide)-based lysis buffer,

which is effective at removing polysaccharides.[6][11] Ensure the buffer contains

appropriate detergents (e.g., SDS) and enzymes (e.g., Proteinase K) to aid in cell lysis

and protein degradation.[6][12]

Q2: My DNA appears degraded upon gel electrophoresis (smearing). What's causing this?

A2: DNA degradation, visible as a smear on an agarose gel, indicates that the DNA has been

sheared into smaller fragments.

Potential Cause 1: Excessive Mechanical Disruption. While necessary, overly aggressive

mechanical disruption can shear the genomic DNA.

Solution: Optimize the duration and intensity of bead beating or grinding. For example,

when using a bead beater, try shorter bursts of homogenization.[7] If grinding with a

mortar and pestle, avoid excessive force.[2][5]

Potential Cause 2: Nuclease Activity. Endogenous nucleases released during cell lysis can

degrade DNA.

Solution: Ensure your lysis buffer contains a chelating agent like EDTA, which inhibits

nuclease activity by sequestering essential cofactors.[6] Work quickly and keep samples

on ice whenever possible to minimize enzymatic activity.

Q3: My PCR amplification failed, or the bands are very weak, even with a seemingly good DNA

concentration.
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A3: PCR failure with fungal DNA is often due to the co-extraction of PCR inhibitors.[1][3][13]

These substances can interfere with the Taq polymerase, leading to poor or no amplification.[3]

Potential Cause 1: Presence of Polysaccharides. Fungal cells contain high levels of

polysaccharides that can be co-extracted with DNA and inhibit PCR.[3][6]

Solution: Use a CTAB extraction method, which is effective in removing polysaccharides.

[6][11] You can also include a polysaccharide precipitation step, for example, by using a

high-salt buffer.

Potential Cause 2: Presence of Phenolic Compounds and Pigments.Exserohilum and other

dematiaceous fungi produce melanin and other pigments that can act as PCR inhibitors.[13]

Solution: Incorporate polyvinylpyrrolidone (PVP) in your lysis buffer, which helps to remove

phenolic compounds.[14] Additional purification steps, such as using DNA clean-up kits,

can also be beneficial.

Potential Cause 3: Contaminants from the Culture Medium. Components from the growth

medium can be carried over and inhibit PCR.

Solution: Ensure the fungal mycelium is thoroughly washed with sterile water or a buffer

like PBS before DNA extraction to remove residual media.[10]

Potential Cause 4: Suboptimal PCR Conditions. The issue may lie with the PCR reaction

itself.

Solution: Confirm the integrity of your template DNA.[15] Optimize the annealing

temperature and MgCl₂ concentration.[15][16] Consider using a Taq polymerase that is

more resistant to inhibitors.

Q4: I'm seeing a band in my negative control (no template control). What should I do?

A4: A band in the negative control indicates contamination. This is a critical issue in sensitive

PCR assays.

Potential Cause 1: Contaminated Reagents. Commercially available PCR reagents,

including primers and Taq polymerase, can sometimes be contaminated with fungal DNA.[1]
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[17]

Solution: Use fresh, sterile reagents.[18] It is highly recommended to routinely test all PCR

reagents for fungal DNA contamination.[17] Consider treating your reagents with a double-

strand specific DNase to eliminate contaminating DNA.[17]

Potential Cause 2: Cross-Contamination in the Lab. Carryover of DNA from previous

extractions or PCR products can lead to contamination.

Solution: Adhere to strict laboratory practices. Use separate, dedicated areas and

equipment for pre-PCR (DNA extraction, reaction setup) and post-PCR (gel

electrophoresis) activities.[15] Use filter tips for all pipetting steps to prevent aerosol

contamination.[18]

Frequently Asked Questions (FAQs)
Q: Which is better for Exserohilum: a commercial kit or a manual extraction method?

A: Both have their pros and cons. Commercial kits, especially those designed for soil or fungi,

can be effective at removing PCR inhibitors and offer convenience and reproducibility.[19][20]

[21] However, they can be costly and may not be optimized for all fungal species.[3] Manual

methods, like CTAB extraction, are highly adaptable and cost-effective but can be more time-

consuming.[11][19] For filamentous fungi, kits that include a robust mechanical lysis step (e.g.,

bead beating) often perform well.[21]

Q: How can I quantify the extracted fungal DNA accurately?

A: Spectrophotometry (e.g., NanoDrop) can be used to measure DNA concentration (A260)

and purity (A260/A280 and A260/230 ratios). An A260/A280 ratio of ~1.8 is generally

considered pure for DNA.[6] However, for PCR applications, quantitative real-time PCR (qPCR)

with species-specific primers is a more accurate method as it specifically quantifies the target

fungal DNA, whereas spectrophotometry measures all nucleic acids present.[1][22][23]

Q: What is the best way to store my extracted Exserohilum DNA?

A: For short-term storage (days to weeks), store the DNA in a suitable buffer (e.g., TE buffer) at

4°C. For long-term storage, -20°C or -80°C is recommended to prevent degradation.[9]
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Q: Can I use the same DNA extraction protocol for both mycelia and spores?

A: While the general principles are the same, protocols may need to be adapted. Spores have

tougher cell walls than mycelia, so the cell disruption step might need to be more rigorous.

Some studies have shown that different extraction methods have varying efficiencies for spores

versus hyphae.[1][4]

Data on DNA Extraction Methodologies
The following tables summarize quantitative data from studies comparing different DNA

extraction methods for filamentous fungi. While not specific to Exserohilum, this data provides a

valuable comparison of the efficacy of various techniques for organisms with similar cell wall

structures.

Table 1: Comparison of DNA Yield from Aspergillus fumigatus Hyphae using Different Lysis

Methods

Method Number Lysis Method Mean DNA Yield (µg)

1
Glass bead pulverization with

vortexing
12.5

2
Grinding with mortar/pestle +

glass beads
8.8

3
Glass beads + CTAB in

sonicator
5.0

4 CTAB in sonicator 5.0

5 Grinding + CTAB incubation 8.8

6 Lyticase enzymatic lysis 2.5

(Data adapted from a study on

Aspergillus fumigatus,

indicating that mechanical

disruption with glass beads

yielded the highest amount of

DNA.[2][5])
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Table 2: Comparison of Commercial Kit Sensitivity for Aspergillus fumigatus Spores in Blood

Samples

DNA Extraction Kit Detection Sensitivity (spores/mL)

ZR Fungal/Bacterial DNA Kit 10¹

YeastStar Genomic DNA Kit 10¹

QIAamp DNA Mini Kit (with mechanical lysis) 10¹

QIAamp DNA Mini Kit (with enzymatic lysis) 10²

(Data adapted from a study comparing

commercial kits, highlighting the higher

sensitivity achieved with mechanical cell

disruption.[21])

Experimental Protocols
Protocol 1: CTAB Method with Mechanical Disruption (Bead Beating)

This protocol combines chemical lysis using CTAB with mechanical disruption for efficient DNA

extraction from filamentous fungi.

Harvest and Prepare Mycelia: Scrape approximately 50-100 mg of fresh fungal mycelium

from a culture plate. Wash the mycelia with sterile PBS to remove residual culture medium.

Mechanical Lysis: Place the mycelia in a 2 mL microcentrifuge tube containing sterile glass

or ceramic beads and 800 µL of CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0,

20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP). Add Proteinase K to a final concentration of 200

µg/mL.

Homogenization: Secure the tubes in a bead beater and homogenize at high speed for 2-5

minutes.

Incubation: Incubate the tube at 65°C for 30-60 minutes in a water bath.
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Purification: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1), vortex

thoroughly, and centrifuge at 12,000 x g for 10 minutes.

Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of

isopropanol and incubate at -20°C for at least 1 hour to precipitate the DNA.

Washing: Centrifuge at 12,000 x g for 15 minutes to pellet the DNA. Discard the supernatant

and wash the pellet with 1 mL of 70% ethanol.

Resuspension: Air-dry the pellet and resuspend the DNA in 50-100 µL of sterile TE buffer or

nuclease-free water. Incubate with RNase A (final concentration 20 µg/mL) at 37°C for 30

minutes to remove RNA.

Protocol 2: Using a Commercial Fungal DNA Extraction Kit

This is a generalized workflow for using a commercial kit. Always refer to the manufacturer's

specific instructions.

Sample Preparation: Harvest 10-50 mg of fungal mycelia as described above.

Lysis: Add the mycelia to the kit's bead tube along with the provided lysis buffer.

Homogenization: Process the sample in a bead beater or vortexer according to the kit's

protocol to mechanically disrupt the cell walls.

Protein Removal: Add the protein precipitation solution, vortex, and centrifuge to pellet

proteins and cell debris.

DNA Binding: Transfer the supernatant to a spin column and centrifuge. The DNA will bind to

the silica membrane.

Washing: Wash the membrane with the provided wash buffers to remove inhibitors and

contaminants.

Elution: Elute the purified DNA from the column using the provided elution buffer.
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General DNA Extraction Workflow for Exserohilum

Start: Harvest Fungal Mycelia

Wash with PBS

Cell Lysis
(Mechanical & Chemical)

Purification
(Remove Proteins & Debris)

DNA Precipitation
(Isopropanol/Ethanol)

Wash DNA Pellet

Resuspend in Buffer

End: Purified DNA for PCR

Click to download full resolution via product page

Caption: A generalized workflow for DNA extraction from fungal mycelia.
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Troubleshooting PCR Failure with Fungal DNA

PCR Amplification Fails

Check DNA Quality & Quantity
(Gel & Spectrophotometer)

Potential PCR Inhibitors?

DNA looks OK

Check PCR Conditions
(Annealing Temp, MgCl2)

DNA degraded/low yield
(Re-extract)

No

Re-purify DNA
(e.g., Clean-up Kit)

Yes

Dilute DNA Template
(Reduces Inhibitor Concentration)

Yes

Optimize PCR Protocol
(e.g., Use Inhibitor-Resistant Taq)

Click to download full resolution via product page

Caption: A logical diagram for troubleshooting failed PCR amplifications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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